molecular formula C20H19N3O4 B11289558 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11289558
M. Wt: 365.4 g/mol
InChI Key: AWTQXKRCJJXDDX-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazine ring with benzyl halides.

    Acetylation: The final step involves the acetylation of the pyrazine derivative with 2-methoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazine ring, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives of the pyrazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound may be used to study the interactions of pyrazine derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide
  • 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the methoxy group in 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19N3O4/c1-27-17-10-6-5-9-16(17)21-18(24)14-23-12-11-22(19(25)20(23)26)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

AWTQXKRCJJXDDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3

Origin of Product

United States

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